8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features both difluoromethyl and trifluoromethyl groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in pharmaceuticals and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the radical trifluoromethylation of carbon-centered intermediates . This process often employs transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. Ligand-free palladium-catalyzed decarboxylative arylation is one such method, which allows for the efficient coupling of imidazo[1,2-a]pyridine-3-carboxylic acids with various (hetero)aryl bromides .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Although less common, reduction reactions can also be employed under specific conditions.
Substitution: Radical substitution reactions are frequently used to introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and radical initiators. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions typically include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets through its unique structural features. The difluoromethyl and trifluoromethyl groups enhance its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Other imidazo[1,2-a]pyridine derivatives
Uniqueness
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern provides a distinct advantage in the design of molecules with improved pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
8-(difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5N2O2/c11-7(12)4-1-2-6(10(13,14)15)17-5(9(18)19)3-16-8(4)17/h1-3,7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQFOQSVHEMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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